molecular formula C21H22ClN5OS B305893 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B305893
M. Wt: 428 g/mol
InChI Key: SXISVCBLCLGRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms by disrupting their DNA synthesis and replication processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone can cause changes in biochemical and physiological processes in the body. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms by disrupting their cell membrane integrity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its broad-spectrum activity against cancer cells and microorganisms. However, its use is limited by its potential toxicity and lack of selectivity towards specific cell types.

Future Directions

Future research on 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone could focus on developing more selective derivatives that target specific cell types. It could also be studied for its potential use in combination with other drugs to enhance their efficacy. Additionally, its potential use as a radioprotective agent and in the treatment of neurodegenerative disorders could be further explored.

Synthesis Methods

The synthesis of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone involves the reaction of 2-chloroacetophenone with thiosemicarbazide to form 2-(2-chlorophenyl)-N-methyl-N-(4-methyl-5-thiazolyl)acetamide. This intermediate is then reacted with 4-phenylpiperazine to form the final product.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone has been studied for its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a radioprotective agent and as a treatment for neurodegenerative disorders.

properties

Product Name

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

Molecular Formula

C21H22ClN5OS

Molecular Weight

428 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H22ClN5OS/c1-25-20(17-9-5-6-10-18(17)22)23-24-21(25)29-15-19(28)27-13-11-26(12-14-27)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

SXISVCBLCLGRLB-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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